

Application Note: Synthesis of FMS Kinase Inhibitors Using the 5-Azaindole Scaffold

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Compound of Interest

Compound Name: *6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine*

CAS No.: 1190315-66-2

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Executive Summary & Biological Rationale[1][2]

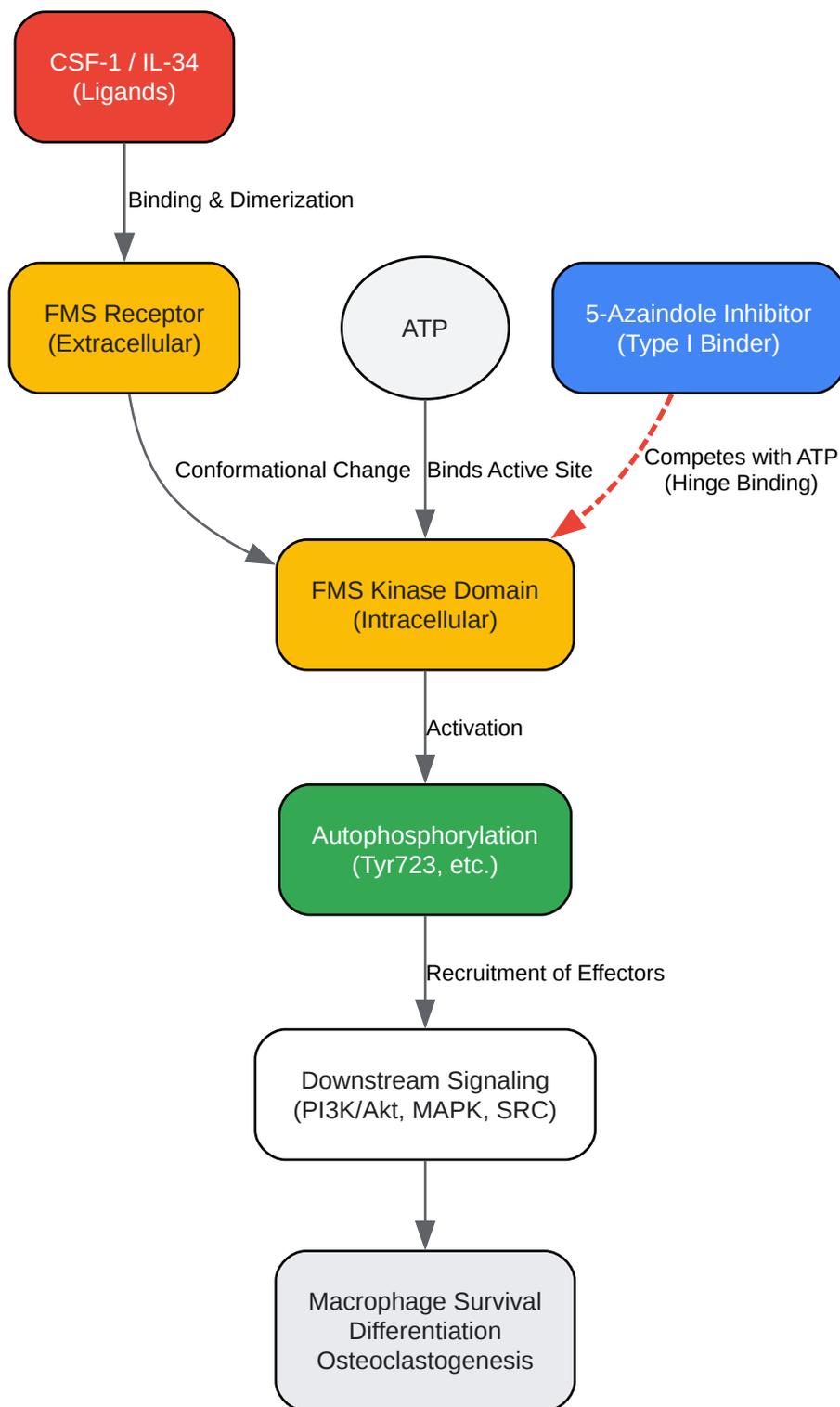
The Colony-Stimulating Factor-1 Receptor (CSF-1R, also known as FMS) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of mononuclear phagocytes (macrophages, monocytes, osteoclasts).[1] Aberrant FMS signaling is implicated in metastatic cancer (via tumor-associated macrophages), rheumatoid arthritis, and tenosynovial giant cell tumors.

While 7-azaindole (pyrrolo[2,3-b]pyridine) has been the dominant scaffold for FMS inhibitors (e.g., Pexidartinib/PLX3397), the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a "privileged but under-explored" chemical space. The 5-azaindole core offers distinct vectors for hydrogen bonding and solubility profiles due to the specific placement of the pyridine nitrogen (N5).

This guide details the rational synthesis of 5-azaindole-based FMS inhibitors, specifically focusing on 1-aryl-4-amino-1H-pyrrolo[3,2-c]pyridine derivatives, which have shown nanomolar potency (IC₅₀ ~30 nM) and high selectivity against FMS kinase.

CSF-1R Signaling Pathway Context

The following diagram illustrates the FMS signaling cascade and the intervention point for 5-azaindole inhibitors (Type I ATP-competitive inhibition).



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Caption: Figure 1: Mechanism of Action. The 5-azaindole inhibitor targets the intracellular ATP-binding pocket of FMS, preventing autophosphorylation and downstream macrophage

activation.

Retrosynthetic Analysis

To access the target 1-aryl-4-amino-5-azaindole class, we employ a convergent strategy. The 5-azaindole core is constructed first, followed by regioselective functionalization.[2][3][4] The critical challenge is distinguishing the reactivity of the pyrrole nitrogen (N1) vs. the pyridine nitrogen (N5) and activating the C4 position for nucleophilic aromatic substitution (SNAr).



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Caption: Figure 2: Retrosynthetic disconnection of the target FMS inhibitor. The strategy relies on late-stage C4-amination and N1-arylation.

Detailed Experimental Protocols

Phase 1: Synthesis of the 5-Azaindole Core

Objective: Synthesize 1H-pyrrolo[3,2-c]pyridine from commercially available pyridines.

Reaction Scheme:

- Iodination: 4-Aminopyridine → 4-Amino-3-iodopyridine.
- Sonogashira Coupling: + Trimethylsilylacetylene (TMSA).
- Cyclization: Base-mediated ring closure.[2]

Protocol 1.1: Preparation of 4-Amino-3-iodopyridine

- Reagents: 4-Aminopyridine (1.0 eq), Periodic acid (, 0.25 eq), Iodine (, 0.5 eq),

(aq), Acetic acid.

- Procedure:
 - Dissolve 4-aminopyridine (50 mmol) in acetic acid (150 mL) and water (30 mL).
 - Add concentrated

(4 mL).
 - Add

and

sequentially.
 - Heat to 80°C for 4 hours.
 - Quench: Pour into 10%

to remove excess iodine. Neutralize with NaOH to pH 9.
 - Isolation: Extract with EtOAc (3x). Recrystallize from ethanol.
 - Yield Target: >70%.^{[3][5]}

Protocol 1.2: One-Pot Sonogashira/Cyclization to 5-Azaindole

- Reagents: 4-Amino-3-iodopyridine (1.0 eq), TMS-acetylene (1.5 eq),

(5 mol%), CuI (10 mol%),

(3.0 eq), DMF. KOtBu (2.5 eq) for cyclization.
- Procedure:
 - Coupling: Under

, mix aryl iodide, Pd catalyst, CuI, and

in DMF. Add TMS-acetylene dropwise. Stir at RT for 12 h.

- Cyclization: Add KOtBu directly to the reaction mixture (or isolate the intermediate alkyne if preferred). Heat to 80°C for 2 h.
- Workup: Dilute with water, extract with EtOAc.
- Purification: Flash chromatography (DCM/MeOH 95:5).
- Checkpoint: 1H NMR should show characteristic pyrrole peaks at 6.6 and 7.4 ppm.

Phase 2: Activation of the C4 Position

To install the amine "head" group (crucial for hinge binding), the C4 position must be activated. 5-azaindole is electron-rich; direct SNAr is difficult without activation. We use the N-oxide route.

Protocol 2.1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

- N-Oxidation:
 - Dissolve 5-azaindole in DME/DCM. Add m-CPBA (1.2 eq). Stir at RT for 4 h.
 - Isolate the N-oxide (precipitate or column).
- Chlorination:
 - Suspend the N-oxide in (excess, acts as solvent).
 - Heat to reflux (105°C) for 3-5 h.
 - Critical Safety Step: Quench excess by slowly pouring the reaction mixture onto ice/water with vigorous stirring (Exothermic!). Neutralize with .
 - Extract with DCM.

- Result: 4-Chloro-5-azaindole (Solid).

Phase 3: Library Synthesis (FMS Inhibitor Assembly)

Target Structure: 1-(Aryl)-4-(Alkyl/Arylamino)-1H-pyrrolo[3,2-c]pyridine.

Protocol 3.1: N1-Arylation (The "Tail")

- Rationale: The N1-aryl group often occupies the hydrophobic pocket adjacent to the gatekeeper residue.
- Method: Chan-Lam Coupling (Copper-mediated).
- Reagents: 4-Chloro-5-azaindole (1.0 eq), Arylboronic acid (2.0 eq), (1.0 eq), Pyridine (2.0 eq), Molecular sieves (4Å), DCM.
- Procedure:
 - Combine all reagents in DCM.
 - Stir open to air (or under balloon) at RT for 24-48 h.
 - Filter through Celite. Purify via silica gel.

Protocol 3.2: C4-Amination (The "Head")

- Rationale: The amino group at C4 forms the critical H-bond with the kinase hinge region (Glu/Cys residues).
- Method: Buchwald-Hartwig or High-Temp SNAr.
- SNAr Procedure (Preferred for 4-Cl-5-azaindoles):
 - Mix 1-aryl-4-chloro-5-azaindole (1.0 eq) with the desired amine (e.g., 3-aminobenzoate or aliphatic amine) (3.0 eq).

- Solvent: n-Butanol or NMP.
- Microwave irradiation: 160°C for 30-60 mins.
- Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Validation

Key Characterization Markers

When validating the synthesis, look for these specific NMR signatures:

Position	¹ H NMR Shift (approx)	Multiplicity	Diagnostic Note
H2 (Pyrrole)	7.3 - 7.5 ppm	Doublet (d)	Disappears if C2 substituted.
H3 (Pyrrole)	6.6 - 6.8 ppm	Doublet (d)	Characteristic of azaindole core.
H6 (Pyridine)	8.2 - 8.4 ppm	Doublet (d)	Deshielded by adjacent N.
H7 (Pyridine)	7.2 - 7.4 ppm	Doublet (d)	Coupling constant Hz.
N1-H	11.0 - 12.0 ppm	Broad Singlet	Absent in N1-arylated product.

QC Criteria for Biological Assay

- Purity: >95% by LC-MS (UV 254 nm).
- Identity: Confirmed by ¹H NMR and HRMS.
- Solvent Residue: DMSO/DMF < 0.5% (critical for cellular toxicity assays).

References

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Sources

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